2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H20ClN3O3S and a molecular weight of 453.951 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and reaction mechanism studies.
Biology: In studies involving enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: Similar structure with an ethoxy group instead of a methoxy group.
2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure with a bromobenzoate group instead of a chlorobenzoate group.
Uniqueness
The uniqueness of 2-Methoxy-4-(2-(3-toluidinocarbothioyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized research applications .
Properties
CAS No. |
769153-95-9 |
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Molecular Formula |
C23H20ClN3O3S |
Molecular Weight |
453.9 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H20ClN3O3S/c1-15-6-5-7-17(12-15)26-23(31)27-25-14-16-10-11-20(21(13-16)29-2)30-22(28)18-8-3-4-9-19(18)24/h3-14H,1-2H3,(H2,26,27,31)/b25-14+ |
InChI Key |
YFCRSZHZPRSIBT-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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